

# 4-n-Boc-amino-1-cbz-isonipecotic acid chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-n-Boc-amino-1-cbz-isonipecotic acid

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## An In-depth Technical Guide to 4-n-Boc-amino-1-cbz-isonipecotic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **4-n-Boc-amino-1-cbz-isonipecotic acid**, a key building block for researchers, scientists, and professionals in drug development.

### Chemical Properties and Structure

**4-n-Boc-amino-1-cbz-isonipecotic acid**, with the CAS Number 252720-32-4, is a differentially protected derivative of 4-amino-piperidine-4-carboxylic acid.<sup>[1]</sup> The presence of two orthogonal protecting groups, the tert-butyloxycarbonyl (Boc) group on the 4-amino group and the carboxybenzyl (Cbz or Z) group on the piperidine nitrogen, allows for selective deprotection and further functionalization at either position. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the construction of peptide mimetics and other pharmacologically active compounds.<sup>[2]</sup>

Table 1: Chemical and Physical Properties of **4-n-Boc-amino-1-cbz-isonipecotic Acid**

Property	Value	Source
CAS Number	252720-32-4	[1][2]
Molecular Formula	C19H26N2O6	[3]
Molecular Weight	378.42 g/mol	[2][3]
Appearance	Off-white to slight yellow solid	[1]
Purity	≥ 97% (HPLC)	[2]
Storage Conditions	Stored in shaded, cool, and dry places; 0-8 °C recommended	[1][2]
Melting Point	Data not available for this specific isomer. A closely related isomer, 1-Boc-4-N-Z-aminoisonipecotic acid (CAS 288154-16-5), has a melting point of 135-151 °C.	[4]

#### Structure:

- IUPAC Name: 1-(benzyloxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid
- Synonyms: **4-N-Boc-amino-1-Cbz-isonipecotic acid**, 4-Boc-amino-1-Z-piperidine-4-carboxylic acid[2]
- PubChem CID: 23102716[5]

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-n-Boc-amino-1-cbz-isonipecotic acid** is not readily available in the public literature, a plausible synthetic route can be devised based on standard organic chemistry protection strategies. The logical starting material would be 4-aminopiperidine-4-carboxylic acid. The synthesis would involve two sequential protection steps.

### Proposed Synthesis of **4-n-Boc-amino-1-cbz-isonipecotic Acid**:

A potential synthetic pathway for **4-n-Boc-amino-1-cbz-isonipecotic acid** is outlined below. This protocol is a general representation and may require optimization of reaction conditions, solvents, and purification methods.

#### Step 1: N-Cbz Protection of 4-Aminopiperidine-4-carboxylic acid

- **Reaction Setup:** Dissolve 4-aminopiperidine-4-carboxylic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.
- **Basification:** Add a base, for instance, sodium hydroxide (2 equivalents), to the solution and cool the mixture in an ice bath.
- **Addition of Cbz-Cl:** Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.
- **Purification:** The crude product can be purified by column chromatography on silica gel.

#### Step 2: N-Boc Protection of 1-Cbz-4-aminopiperidine-4-carboxylic acid

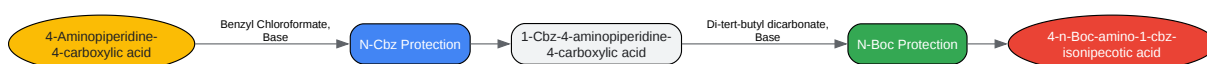
- **Reaction Setup:** Dissolve the product from Step 1 (1 equivalent) in a suitable solvent, such as a mixture of tert-butanol and water.
- **Addition of Reagents:** Add a base like triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc)<sub>2</sub>O (1.2 equivalents).
- **Reaction:** Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.
- **Work-up:** Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Adjust the pH of the aqueous residue with a suitable acid and extract the product

with an organic solvent.

- Purification: The final product, **4-n-Boc-amino-1-cbz-isonipecotic acid**, can be purified by crystallization or column chromatography.

## Visualization of Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of **4-n-Boc-amino-1-cbz-isonipecotic acid**.



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Caption: Proposed synthesis workflow for **4-n-Boc-amino-1-cbz-isonipecotic acid**.

## Applications in Drug Development

Compounds like **4-n-Boc-amino-1-cbz-isonipecotic acid** are valuable intermediates in pharmaceutical research and development. The orthogonally protected nature of this molecule allows for the selective elaboration of different parts of the scaffold. This is particularly useful in the synthesis of constrained peptides and peptidomimetics, where the rigid piperidine core can be used to control the conformation of the resulting molecule. Such constrained analogues are often explored as enzyme inhibitors or receptor ligands in various therapeutic areas. The ability to introduce diverse functionalities at either the 4-amino or the 1-piperidine nitrogen position makes it a versatile tool for generating libraries of compounds for drug discovery screening.

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